molecular formula C11H9ClN2O2 B2419479 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 720-12-7

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole

Cat. No. B2419479
CAS RN: 720-12-7
M. Wt: 236.66
InChI Key: HLOOOKCNXISWJQ-DAXSKMNVSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is based on the indole core, with additional functional groups attached. Detailed structural analysis was not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole were not found, indole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Studies have shown that compounds derived from nitroindole, which include variants like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, exhibit significant antimicrobial, antiinflammatory, and antiproliferative activities. These findings are crucial in the development of new pharmaceuticals and treatments for various diseases (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Structural Analysis and Density Functional Theory (DFT) Calculations

Research involving indole derivatives like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole also includes structural analysis and DFT calculations. These studies provide valuable insights into the molecular structure and properties of these compounds, which are essential for understanding their potential applications in various scientific fields (Geetha et al., 2019).

Synthesis and Evaluation as Photosystem II Inhibitors

Indole derivatives have been synthesized and evaluated for their potential as photosystem II (PSII) inhibitors. This research is significant in the development of new herbicides and plant growth regulators (Souza et al., 2020).

Anti-inflammatory Agents

Some studies have synthesized new derivatives of indole, including structures related to 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, and evaluated them as anti-inflammatory agents. This research is vital for developing new treatments for inflammatory conditions (Rehman, Saini, & Kumar, 2022).

Corrosion Inhibition in Sea Water

Research on 5-Nitro isatin derivatives, which are structurally related to 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, has indicated potential applications in corrosion inhibition, particularly for carbon steel in sea water (Ahmed, Kubba, & Al-Majidi, 2018).

properties

IUPAC Name

6-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-6,13H,1H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOOKCNXISWJQ-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=C1C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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